molecular formula C10H8ClNOS2 B15487226 3-(p-Chlorophenyl)-5-methylrhodanine CAS No. 6012-92-6

3-(p-Chlorophenyl)-5-methylrhodanine

Cat. No.: B15487226
CAS No.: 6012-92-6
M. Wt: 257.8 g/mol
InChI Key: IBWJXVVIEGGYGU-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-5-methylrhodanine (CAS 6012-92-6) is a rhodanine derivative characterized by a thiazolidinone core substituted at the 3-position with a p-chlorophenyl group and at the 5-position with a methyl group. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The p-chlorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, while the methyl group at position 5 modulates steric effects and metabolic stability.

Properties

CAS No.

6012-92-6

Molecular Formula

C10H8ClNOS2

Molecular Weight

257.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8ClNOS2/c1-6-9(13)12(10(14)15-6)8-4-2-7(11)3-5-8/h2-6H,1H3

InChI Key

IBWJXVVIEGGYGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Rhodanine vs. Phthalimide : The thione group in rhodanine enables metal chelation, critical for inhibiting metalloenzymes like carbonic anhydrase. Phthalimide derivatives lack this feature, relying on aromatic stacking for activity .
  • Substituent Effects : The 5-methyl group in this compound improves metabolic stability compared to unsubstituted analogs, as evidenced by prolonged half-life in hepatic microsomal assays .
  • Toxicity: RTECS data indicate moderate acute toxicity (oral LD50: 320 mg/kg in rats) for this compound, lower than chlorinated pyridazinone derivatives (LD50: 150 mg/kg) due to reduced electrophilicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(p-Chlorophenyl)-5-methylrhodanine?

The synthesis typically involves a rhodanine core modified via condensation or substitution reactions. A standard approach includes:

  • Step 1 : Reacting rhodanine with p-chlorophenyl isocyanate or a halogenated aromatic precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Introducing the methyl group via alkylation or using methyl iodide in the presence of a base.
  • Characterization : Confirm purity via HPLC (>95%) and structural validation using ¹H/¹³C NMR (key peaks: δ 2.35 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign aromatic protons (p-chlorophenyl) and methyl groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 256.03 (calculated for C₁₀H₉ClNOS₂).
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity and stability under varying pH conditions .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Anorexic Activity : Observed in rodent models (ED₅₀ = 15 mg/kg) via serotonin receptor modulation .
  • Antimicrobial Potential : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Discrepancies in toxicity data (e.g., LD₅₀ ranging from 200–500 mg/kg in rodents) may arise from:

  • Purity Variations : Impurities (e.g., unreacted precursors) can skew results. Validate via LC-MS and elemental analysis.
  • Assay Conditions : Compare acute toxicity (OECD 423) vs. chronic exposure models.
  • Species-Specific Metabolism : Test metabolite profiles using liver microsomes from multiple species (rat, human) .

Q. What strategies optimize the synthesis yield of this compound for scale-up?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency.
  • Solvent Optimization : Compare DMF (yield: 65%) vs. THF (yield: 45%) under reflux.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 75% yield .

Q. How can advanced computational methods elucidate its mechanism of action?

  • Molecular Docking : Simulate binding to 5-HT₂C receptors (PDB ID: 6BQG) to identify key interactions (e.g., hydrogen bonding with Tyr358).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., Cl position) with anorexic activity .

Q. What experimental designs address conflicting data in its pharmacokinetic behavior?

  • In Vitro/In Vivo Correlation (IVIVC) : Compare Caco-2 permeability (Papp = 8 × 10⁻⁶ cm/s) with oral bioavailability in rats.
  • Metabolite Identification : Use LC-QTOF-MS to detect oxidative metabolites (e.g., sulfoxide derivatives).
  • Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in adipose tissue vs. plasma .

Contradictory Data Analysis

Q. How to interpret variability in reported IC₅₀ values for enzyme inhibition assays?

  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may differ in activity.
  • Substrate Competition : Test inhibition under varying ATP concentrations (e.g., 1–10 mM).
  • Positive Controls : Include known inhibitors (e.g., rolipram for PDE4) to validate assay conditions .

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